Potency Advantage: Faldaprevir Demonstrates >30-Fold Higher Antiviral Activity Compared to First-Generation Inhibitors Boceprevir and Telaprevir
Faldaprevir exhibits significantly greater potency against HCV genotype 1b in cell-based replicon assays compared to the first-generation NS3/4A protease inhibitors boceprevir and telaprevir. In an in vitro HCV subgenomic replicon system using Huh-7 cells, Faldaprevir achieved an EC50 of 3.1 nM, whereas boceprevir and telaprevir showed EC50 values of 200 nM and 354 nM, respectively [1]. This represents a 65-fold and 114-fold increase in potency for Faldaprevir over boceprevir and telaprevir, respectively.
| Evidence Dimension | In vitro antiviral activity (EC50) against HCV genotype 1b |
|---|---|
| Target Compound Data | EC50 = 3.1 nM |
| Comparator Or Baseline | Boceprevir: EC50 = 200 nM; Telaprevir: EC50 = 354 nM |
| Quantified Difference | Faldaprevir is 65-fold more potent than boceprevir and 114-fold more potent than telaprevir |
| Conditions | HCV subgenomic replicon assay in Huh-7 cells |
Why This Matters
This potency differential translates to lower effective concentrations in in vitro studies, enabling more precise mechanism-of-action experiments and reducing off-target effects associated with higher compound concentrations.
- [1] Telaprevir Microbiology – Wikidoc. Retrieved from https://www.wikidoc.org/index.php/Telaprevir_microbiology View Source
